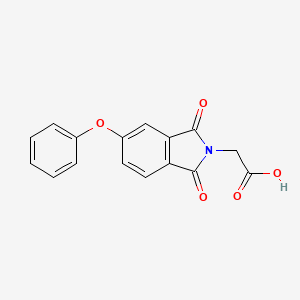
2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid is a complex organic compound with a molecular formula of C16H11NO5 It is characterized by the presence of a phenoxy group attached to an isoindolinone core, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid typically involves the reaction of phthalic anhydride with phenol to form 5-phenoxyphthalic acid This intermediate is then subjected to cyclization with ammonia or an amine to yield the isoindolinone structure
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The isoindolinone core can be reduced to form dihydro derivatives.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindolinone derivatives.
Substitution: Esters and amides of this compound.
科学的研究の応用
2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group and isoindolinone core are crucial for binding to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.
Phthalimido derivatives: Compounds with a phthalimide core, similar to the isoindolinone structure.
Uniqueness: 2-(1,3-Dioxo-5-phenoxyisoindolin-2-yl)acetic acid is unique due to the combination of its phenoxy group and isoindolinone core, which confer distinct chemical and biological properties
特性
分子式 |
C16H11NO5 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC名 |
2-(1,3-dioxo-5-phenoxyisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C16H11NO5/c18-14(19)9-17-15(20)12-7-6-11(8-13(12)16(17)21)22-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
InChIキー |
FFYAWJNRPVNAHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


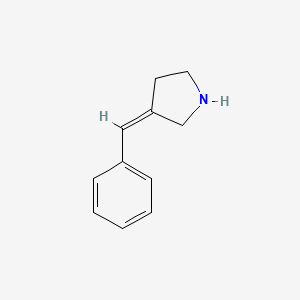
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362743.png)
![N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13362753.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)
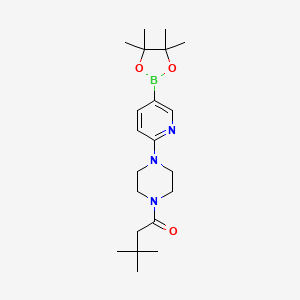
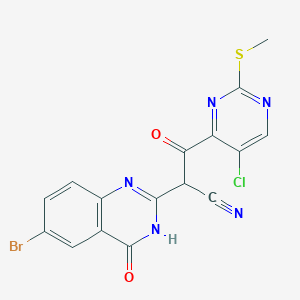
![Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362773.png)
![Ethyl 3-amino-5-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13362775.png)

![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B13362789.png)
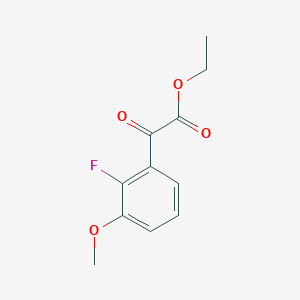
![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)
![[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B13362808.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)
